molecular formula C15H22N2O3 B1283688 tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 889956-81-4

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B1283688
CAS No.: 889956-81-4
M. Wt: 278.35 g/mol
InChI Key: RIFREXHZVUBIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The compound has a molecular formula of C15H22N2O3 and a molecular weight of 278.35 g/mol . The presence of the tert-butoxycarbonyl (Boc) protecting group and the hydroxyphenyl group makes this compound particularly interesting for various chemical and pharmaceutical applications.

Scientific Research Applications

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazards information for “1-Boc-3-(4-Hydroxyphenyl)piperazine” was not found, it’s important to handle all chemical compounds with care, using personal protective equipment and working under a chemical fume hood .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring .

Preparation Methods

One common method involves the reaction of 1-Boc-piperazine with 4-hydroxybenzyl chloride under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological receptors, enhancing the compound’s binding affinity. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

    1-Boc-4-(3-Hydroxypropyl)piperazine: Similar in structure but with a different hydroxyalkyl group.

    1-Boc-3-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological activity.

    1-Boc-4-(3-Ethoxycarbonyl)phenylpiperazine: Features an ethoxycarbonyl group, which influences its chemical properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-8-16-13(10-17)11-4-6-12(18)7-5-11/h4-7,13,16,18H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFREXHZVUBIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587713
Record name tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889956-81-4
Record name tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.